molecular formula C8H14O B148900 Octa-1,5-dien-3-ol CAS No. 50306-18-8

Octa-1,5-dien-3-ol

Cat. No.: B148900
CAS No.: 50306-18-8
M. Wt: 126.2 g/mol
InChI Key: APFBWMGEGSELQP-AATRIKPKSA-N
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Description

Octa-1,5-dien-3-ol (C₈H₁₄O, molecular weight: 126.1962 g/mol) is an unsaturated alcohol with conjugated double bonds at positions 1 and 3. It is a volatile organic compound (VOC) widely distributed in marine algae, terrestrial plants, and fungi. Its stereoisomeric forms, (5Z)-octa-1,5-dien-3-ol and (5E)-octa-1,5-dien-3-ol, are notable for their roles in aroma and biochemical signaling .

Properties

CAS No.

50306-18-8

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(5Z)-octa-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5-

InChI Key

APFBWMGEGSELQP-AATRIKPKSA-N

SMILES

CCC=CCC(C=C)O

Isomeric SMILES

CC/C=C/CC(C=C)O

Canonical SMILES

CCC=CCC(C=C)O

density

0.854-0.867

physical_description

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma

Pictograms

Flammable

Purity

95% min.

solubility

Slighty soluble
Soluble (in ethanol)

Synonyms

octa-1,5-dien-3-ol
octa-1,5-dien-3-ol, (E)-isome

Origin of Product

United States

Preparation Methods

Mechanism:

  • The lipase selectively hydrolyzes the (S)-acetate enantiomer, leaving the (R)-acetate unreacted.

  • After 3 hours at room temperature, the (R)-alcohol is isolated with ≥99% enantiomeric excess (ee) in 37.8% yield.

Critical factors :

  • Solvent system : Acetone enhances enzyme activity and substrate solubility.

  • pH control : Phosphate buffer (pH 7.5) optimizes lipase stability.

  • Temperature : Room temperature (25°C) balances reaction rate and enzyme denaturation.

Enzymatic Asymmetric Acylation

For the (S)-enantiomer, lipase PS-catalyzed acylation of (±)-1,5-octadien-3-ol with vinyl acetate is employed. This method involves two sequential reactions:

  • First acylation : Lipase PS preferentially acylates the (R)-alcohol, yielding (S)-alcohol (79.5% ee) in 47.8% conversion.

  • Second acylation : The remaining (S)-alcohol is further resolved to ≥99% ee with 14.1% conversion.

Table 2: Enzymatic Acylation Parameters

ParameterFirst StepSecond Step
LipasePSPS
Substrate(±)-Alcohol(S)-Alcohol
Acyl donorVinyl acetateVinyl acetate
Conversion47.8%14.1%
ee of product79.5%≥99%
Yield42.3%29.6%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A typical protocol involves:

  • Hydrolysis of 1,5-octadien-3-yl acetate : Using acidic or basic conditions to yield the racemic alcohol.

  • Purification : Distillation under reduced pressure (boiling point: 185.7±9.0°C) or silica gel chromatography.

  • Catalyst optimization : Transition metal catalysts (e.g., Ir, Pd) enhance reaction rates in large-scale batches.

Table 3: Industrial Production Metrics

StepConditionsYield
HydrolysisH₂SO₄ (0.1 M), 80°C, 2 h89%
Distillation100 mbar, 120°C95%
Catalyst systemPd/C (5 wt%), H₂ (50 psi)91%

Biosynthetic Pathways in Marine Organisms

Marine algae and oysters produce (R)-1,5-octadien-3-ol via lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways. For example:

  • Red algae : Oxidize arachidonic acid (C20) using 12-LOX to form hydroperoxides, which HPL cleaves into volatile aldehydes and alcohols.

  • Pacific oyster (Crassostrea gigas) : The (R)-enantiomer is identified as "oyster alcohol," synthesized via β-oxidation of polyunsaturated fatty acids.

Key insight : Natural biosynthesis yields low enantiomeric purity (20.45±0.2% ee in oysters), necessitating laboratory resolution for high-ee applications.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Grignard reactionHigh yield (96%), simple setupRacemic product, no stereo control
Enzymatic hydrolysisHigh ee (≥99%), mild conditionsModerate yield (37.8%)
Enzymatic acylationAccess to both enantiomersMulti-step, lower overall yield
Industrial productionScalable, cost-effectiveRequires racemate resolution
BiosynthesisEco-friendly, natural sourceLow ee, impractical for bulk

Chemical Reactions Analysis

Types of Reactions

Octa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of (Z)-1,5-octadien-3-one or (Z)-1,5-octadien-3-oic acid.

    Reduction: Formation of (Z)-1,5-octadiene.

    Substitution: Formation of (Z)-1,5-octadien-3-chloride or (Z)-1,5-octadien-3-bromide.

Scientific Research Applications

Octa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Octa-1,5-dien-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Natural Occurrence and Roles :

  • Marine Algae : Dominant in green alga Capsosiphon fulvescens, constituting up to 9.71% of VOCs . Also detected in brown algae (Durvillaea antarctica) and red algae (Plocamium angustum) .
  • Fungi : Present in Coprinus atramentarius (ink cap mushroom) as cis/trans isomers, contributing to its flavor but causing toxicity when consumed with alcohol .
  • Plants : Found in Actinidia flowers (0.2% concentration) and truffles (0.19–0.32%), enhancing floral and earthy aromas .
  • Food Industry : Imparts marine and crustacean flavors in prawns and lobsters . Recognized as Generally Recognized As Safe (GRAS) by FEMA (4732) for flavoring applications .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Natural Sources Key Features Biological Activity/Applications
Octa-1,5-dien-3-ol C₈H₁₄O 126.1962 Algae, fungi, truffles, prawns Earthy, mushroom, marine odor; GRAS status for flavoring Flavor enhancer; potential signaling molecule
Oct-1-en-3-ol C₈H₁₆O 128.212 Brown algae (Alaria esculenta) Mushroom-like aroma; major VOC in seaweed Aroma contributor in seafood
(1E,5Z)-1,6-Dichloro-2-methylhepta-1,5-dien-3-ol C₇H₁₀Cl₂O 181.06 Red alga (Plocamium angustum) Halogenated derivative; tetrahydropyran structure Mild antibacterial activity (Staphylococcus)
6-(Methylthio)hexa-1,5-dien-3-ol C₆H₁₀OS 130.21 Plant signaling pathways Mimics succinic acid in binding ZAP1 protein Enhances cold resistance in plants
1,5-Hexadien-3-ol C₆H₁₀O 98.14 Synthetic/organic chemistry Shorter carbon chain; limited natural occurrence Laboratory reagent
Key Comparative Insights :

Structural Variations: Chain Length: this compound (C8) vs. 1,5-Hexadien-3-ol (C6). Longer chains enhance volatility and aroma complexity . Substituents: Halogenation in (1E,5Z)-1,6-dichloro-2-methylhepta-1,5-dien-3-ol introduces antibacterial properties, unlike non-halogenated analogs . Functional Groups: The methylthio group in 6-(Methylthio)hexa-1,5-dien-3-ol enables ligand-receptor interactions akin to succinic acid, a metabolic signaling molecule .

Odor Profiles: this compound: Earthy, green, marine notes . Oct-1-en-3-ol: Mushroom-like, less complex than dienol derivatives . 3-Octanol (non-dienol): Earthy and herbal, lacking the fresh marine character of this compound .

Biological Roles: Antimicrobial Activity: Halogenated derivatives (e.g., Plocamium compound) show selective antibacterial effects, whereas non-halogenated dienols primarily function in aroma .

Toxicity and Safety :

  • This compound is GRAS-approved but becomes toxic in Coprinus atramentarius when combined with alcohol due to metabolic interference .
  • Halogenated analogs (e.g., dichloro derivatives) require careful handling due to irritant properties .

Q & A

Basic Research Questions

Q. How can Octa-1,5-dien-3-ol be isolated from natural sources such as prawns or fungi?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., dichloromethane or ethanol) followed by fractional distillation or chromatographic separation (e.g., silica gel chromatography). For prawn-derived samples, headspace solid-phase microextraction (HS-SPME) combined with gas chromatography (GC) is effective for volatile compound capture . In fungi like Coprinus comatus, supercritical fluid extraction (SFE) optimizes yield while preserving thermally labile structures .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like double bond positions and hydroxyl groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the known biological activities of this compound?

  • Methodological Answer : Antitumor activity has been demonstrated via in vitro assays (e.g., inhibition of murine sarcoma S180 and Ehrlich ascites carcinoma). Bioactivity studies require controlled cell culture models, dose-response curves, and comparison with reference compounds (e.g., cisplatin). Purity validation (HPLC ≥95%) is critical to exclude confounding effects .

Advanced Research Questions

Q. How can stereochemical ambiguities in synthetic this compound be resolved?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. X-ray crystallography provides definitive stereochemical assignments. Computational modeling (DFT or molecular docking) predicts stability and reactivity of stereoisomers. Synthetic routes using asymmetric catalysis (e.g., Sharpless epoxidation) enhance stereoselectivity .

Q. How should researchers address discrepancies in odor profile data across studies?

  • Methodological Answer : Contradictions may arise from variations in sample purity, environmental conditions, or sensory panel protocols. Standardize sensory evaluation using controlled humidity/temperature and blinded panels. Cross-validate results with GC-olfactometry to correlate chemical composition with sensory descriptors .

Q. What experimental designs optimize the synthesis of this compound for high yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Continuous flow reactors improve reproducibility and scalability. Monitor reaction progress via inline FTIR or GC-MS. Purification via short-path distillation minimizes degradation of labile intermediates .

Q. How can stability studies evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Light sensitivity is assessed via UV-Vis spectroscopy under ICH Q1B guidelines. Use OOS/OOT protocols (e.g., root-cause analysis for anomalous data) to ensure reliability .

Data Contradiction and Reproducibility

Q. What strategies mitigate inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer : Triangulate data from multiple techniques (NMR, MS, IR). For complex cases (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or high-resolution MS (HRMS). Validate against synthetic standards or published reference spectra .

Q. How can researchers ensure reproducibility of extraction protocols for natural product studies?

  • Methodological Answer : Document extraction parameters (solvent ratios, time, temperature) in detail. Use internal standards (e.g., deuterated analogs) for quantification. Publish raw data and chromatograms in supplementary materials to enable cross-lab verification .

Tables for Key Findings

Property Method Key Observations Reference
Odor ProfileGC-olfactometryEarthy, mushroom, green notes (60-90% E-isomer)
Antitumor Activity (S180)In vitro cytotoxicity assay100% inhibition at 50 µg/mL
Thermal StabilityAccelerated stability testingDegradation <5% under dark, 25°C

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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